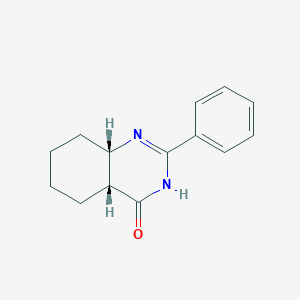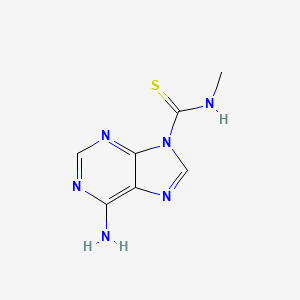
2-Bromoethyl phenyl benzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl phenyl benzylphosphonate is an organophosphorus compound that features a bromine atom, a phenyl group, and a benzylphosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl phenyl benzylphosphonate typically involves the reaction of benzylphosphonate diesters with benzyl halides. A common method utilizes a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . This reaction is efficient and can be performed under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoethyl phenyl benzylphosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and phosphine ligands are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted phosphonate.
Wissenschaftliche Forschungsanwendungen
2-Bromoethyl phenyl benzylphosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting enzymes or receptors that interact with phosphorus-containing groups.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as flame retardancy or enhanced mechanical strength.
Wirkmechanismus
The mechanism of action of 2-Bromoethyl phenyl benzylphosphonate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and phosphonate group can participate in various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylphosphonate Diesters: These compounds share the phosphonate moiety but lack the bromine atom.
Phenylphosphonates: These compounds contain a phenyl group attached to a phosphonate but may have different substituents.
Uniqueness
2-Bromoethyl phenyl benzylphosphonate is unique due to the presence of both a bromine atom and a benzylphosphonate group
Eigenschaften
CAS-Nummer |
63447-68-7 |
|---|---|
Molekularformel |
C15H16BrO3P |
Molekulargewicht |
355.16 g/mol |
IUPAC-Name |
[2-bromoethoxy(phenoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H16BrO3P/c16-11-12-18-20(17,13-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI-Schlüssel |
SVIGBGMGMDDBMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CP(=O)(OCCBr)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene](/img/structure/B14503177.png)


![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)

silane](/img/structure/B14503227.png)
mercury](/img/structure/B14503232.png)


![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)

